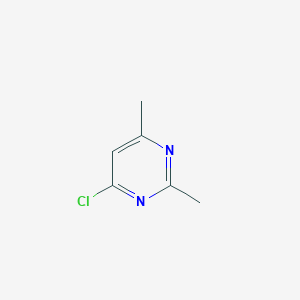

4-Chloro-2,6-dimethylpyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFOGXQLRLSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390043 | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-45-1 | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylpyrimidine from Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2,6-dimethylpyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, methyl acetoacetate, and proceeds through a two-step reaction sequence involving the formation of a pyrimidine core followed by a chlorination step. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway for enhanced clarity.

Synthetic Pathway Overview

The synthesis of this compound from methyl acetoacetate is primarily achieved through a two-step process. The initial step involves the condensation of methyl acetoacetate with acetamidine, typically in the presence of a base, to form the heterocyclic intermediate, 4-hydroxy-2,6-dimethylpyrimidine. This reaction is a variation of the classical pyrimidine synthesis. The subsequent step is the chlorination of the hydroxyl group on the pyrimidine ring to yield the final product, this compound. This transformation is commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

This step involves the base-catalyzed cyclocondensation of methyl acetoacetate and acetamidine hydrochloride.

Protocol:

-

To a 3-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add methanol (2 liters), methyl acetoacetate (211 g), and potassium hydroxide (138 g).

-

Stir the mixture mechanically. An exothermic reaction will occur.

-

After approximately 1 hour of stirring, add acetamidine hydrochloride (266 g) to the mixture.

-

Heat the reaction mixture to reflux and continue stirring overnight to ensure the reaction goes to completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the cooled mixture.

-

The filtrate is then concentrated under reduced pressure to yield a yellow, cotton-like solid, which is the crude 4-hydroxy-2,6-dimethylpyrimidine.[1]

-

The crude product can be purified by slurrying in ethyl acetate.[1]

Step 2: Synthesis of this compound

This step describes the chlorination of the intermediate 4-hydroxy-2,6-dimethylpyrimidine using phosphorus oxychloride.

Protocol 2A: Chlorination using POCl₃ and Triethylamine

-

The crude or purified 4-hydroxy-2,6-dimethylpyrimidine from Step 1 is refluxed in a mixture of phosphorus oxychloride and triethylamine.[1]

-

After the reaction is complete, the reaction mixture is carefully poured into ice water.

-

The pH of the aqueous solution is adjusted to 8-9 with potassium hydroxide, ensuring the temperature does not exceed 10°C.[1]

-

The aqueous layer is extracted with ethyl acetate (e.g., 1000 ml).

-

The organic layer is washed with a saturated sodium chloride solution (200 ml).[1]

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure at a low temperature to avoid volatilization of the product.[1]

-

The resulting crude product can be purified by silica gel column chromatography to obtain pure this compound.[1]

Protocol 2B: Alternative Chlorination using POCl₃ in Toluene

-

To a solution of 4-hydroxy-2,6-dimethylpyrimidine (1.0 mmol) in toluene (15 mL), add phosphorus oxychloride (POCl₃, 3.0 mmol).

-

Stir the mixture under reflux for 3 hours.

-

Monitor the reaction for completion.

-

Remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Quench the reaction by adding ice water (10 mL).

-

Adjust the pH of the mixture to 9-10 with a sodium carbonate solution.

-

Extract the product with methyl tert-butyl ether (MTBE).

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Yields

| Step | Reactant 1 | Amount | Reactant 2 | Amount | Reactant 3 | Amount | Product | Yield |

| 1 | Methyl Acetoacetate | 211 g | Acetamidine HCl | 266 g | KOH | 138 g | 4-Hydroxy-2,6-dimethylpyrimidine | - |

| 2A | 4-Hydroxy-2,6-dimethylpyrimidine | - | POCl₃/Triethylamine | - | - | - | This compound | 105 g (from 211g of Methyl Acetoacetate)[1] |

| 2B | 4-Hydroxy-2,6-dimethylpyrimidine | 1.0 mmol | POCl₃ | 3.0 mmol | - | - | This compound | 82%[2] |

Table 2: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Hydroxy-2,6-dimethylpyrimidine | C₆H₈N₂O | 124.14 | 198.5-200 | - | Fibers |

| This compound | C₆H₇ClN₂ | 142.59 | 39-40[2] | 180[2] | Clear, colorless liquid or solid[2] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The quenching of POCl₃ is a highly exothermic process. The reaction mixture should be added slowly to ice water with efficient cooling and stirring to control the temperature.

-

Potassium hydroxide (KOH) is a corrosive base. Avoid contact with skin and eyes.

-

Organic solvents such as methanol, ethyl acetate, and toluene are flammable. Keep away from ignition sources.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and scale, always prioritizing safety.

References

4-Chloro-2,6-dimethylpyrimidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloro-2,6-dimethylpyrimidine, an important intermediate in medicinal chemistry and organic synthesis.

Chemical Properties and Structure

This compound is a white solid compound that serves as a versatile building block in the synthesis of various heterocyclic compounds.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [2][3] |

| Molecular Weight | 142.58 g/mol | [2] |

| CAS Number | 4472-45-1 | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid | [1] |

| InChI | InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | [2] |

| InChIKey | GSXFOGXQLRLSKK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=NC(=N1)C)Cl | [2] |

| Mass Spectrometry | ESI-MS [M+H]⁺: 143.1 | [4] |

Chemical Structure

The structure of this compound consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a chlorine atom at position 4.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are two common synthesis protocols.

This method involves the cyclization of ethyl acetoacetate and acetamidine hydrochloride to form the pyrimidine ring, followed by chlorination.[1]

Protocol:

-

In a 3L three-necked flask, add 2 liters of methanol, 211g of methyl acetoacetate, and 138g of potassium hydroxide. The reaction is exothermic.[1]

-

Stir the mixture mechanically for approximately 1 hour.[1]

-

Add 266g of acetamidine hydrochloride to the flask.[1]

-

The mixture is then refluxed and stirred overnight.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter it.[1]

-

The filtrate is spin-dried to yield a yellow, cotton-shaped solid, which is 4-hydroxy-2,6-dimethylpyrimidine.[1]

-

The intermediate is then chlorinated. A general method for this step is described in the next protocol.

This procedure details the conversion of the hydroxyl intermediate to the final chloro-substituted product.[4]

Protocol:

-

Following the synthesis of the 4-hydroxy-2,6-dimethylpyrimidine intermediate, remove any excess phosphorous trichloride by distillation under reduced pressure.[4]

-

Quench the reaction by adding it to ice water (e.g., 10 mL).[4]

-

Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[4]

-

Extract the product with methyl tert-butyl ether (MTBE).[4]

-

Dry the combined organic phases with anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to remove the solvent, affording the target product, this compound. A yield of 82% has been reported for a similar process.[4]

Reactivity and Biological Significance

This compound is a reactive compound, primarily due to the chloro-substituent on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution.

Reactivity with Amines: The compound readily reacts with various primary and secondary amines to yield 2,6-dimethyl-N-substituted-pyrimidin-4-amines.[5] The rate of this amination is influenced by steric factors; for instance, α-branching in the alkyl chain of a primary amine significantly reduces the reaction rate.[5] This reactivity makes it a valuable precursor for creating libraries of substituted aminopyrimidines for drug discovery.

Biological Importance: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties.[6] As an important medicinal intermediate, this compound is used in the synthesis of more complex molecules with potential therapeutic applications.[1] For instance, derivatives of similar chloropyrimidines have been investigated for their anticancer properties and as potential inhibitors of viral enzymes, such as those in COVID-19.[7]

Spectroscopic Data

-

Mass Spectrometry: GC-MS data for this compound is available in the PubChem database.[2] Electrospray ionization mass spectrometry (ESI-MS) has shown a molecular ion peak ([M+H]⁺) at m/z 143.1.[4]

-

NMR Spectroscopy: While specific ¹H and ¹³C NMR spectra for this compound were not found in the initial search, spectra for isomers like 2-chloro-4,6-dimethylpyrimidine are available and can be used for comparison.[8][9]

-

Infrared (IR) Spectroscopy: Similarly, specific IR data is not widely published for this exact molecule. However, IR spectra of related structures such as 4-chloro-2,6-diaminopyrimidine have been studied and can provide reference points for vibrational mode assignments.[10][11]

References

- 1. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 2. This compound | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 4472-45-1 [chemicalbook.com]

- 5. connectsci.au [connectsci.au]

- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-氯-4,6-二甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, particularly the reactive chlorine atom, make it a versatile intermediate in the synthesis of a wide range of functionalized pyrimidine derivatives. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and its significant applications, with a particular focus on its role as a scaffold in the development of kinase inhibitors for therapeutic use. Detailed experimental procedures and safety information are also provided to assist researchers in its practical application.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4472-45-1 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Canonical SMILES | CC1=CC(=NC(=N1)C)Cl |

| InChI Key | GSXFOGXQLRLSKK-UHFFFAOYSA-N |

A summary of its key physical and chemical properties is presented in the following table for easy reference.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 34-38 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| pKa | Not available |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical transformations. A common and effective method involves the chlorination of 2,6-dimethylpyrimidin-4-one.

Experimental Protocol: Chlorination of 2,6-dimethylpyrimidin-4-one

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

2,6-dimethylpyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dimethylpyrimidin-4-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

-

To this suspension, slowly add N,N-dimethylaniline (1.0 equivalent) dropwise at 0 °C (ice bath).

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The pyrimidine core of this compound can be strategically modified to create potent and selective kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a potential kinase inhibitor targeting a hypothetical signaling pathway.

Synthetic workflow for a hypothetical kinase inhibitor.

Inhibition of the p38 MAPK Signaling Pathway

Derivatives of this compound have the potential to be developed into inhibitors of various signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key regulator of inflammatory responses. The diagram below illustrates the p38 MAPK signaling cascade and the potential point of inhibition by a synthesized compound.

Physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document details its structural characteristics, physicochemical parameters, reactivity, and spectral data, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

This compound is a heterocyclic organic compound with a pyrimidine core structure. Its physical state at room temperature is typically a colorless to pale yellow solid, which may appear as a crystalline powder.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| CAS Number | 4472-45-1 | [1] |

| Appearance | Clear, colorless liquid or solid | [2] |

| Melting Point | 117-118 °C | American Elements |

| Boiling Point | 197.5 °C at 760 mmHg | American Elements |

| pKa (Predicted) | 1.19 ± 0.30 | [2] |

Solubility: this compound is generally soluble in organic solvents such as ethanol and acetone.[3] While it may have some solubility in water, it is considered to be sparingly soluble.[3] The solubility of pyrimidine derivatives typically increases with temperature.[4]

Stability and Storage: For optimal stability, this compound should be stored under an inert gas like nitrogen or argon at temperatures between 2-8°C.[2] It is sensitive to light and heat, and moisture can lead to disproportionation reactions.[5] While stable under acidic conditions, it may decompose in alkaline environments.[5]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the chlorine atom on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions.

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes it a versatile building block in organic synthesis. For instance, it can react with amines, phenoxides, and thiophenoxides to yield the corresponding substituted pyrimidines.[6] The methyl groups on the pyrimidine ring are also 'active' and can participate in condensation reactions, such as aldol-type condensations with aldehydes, under appropriate conditions.[7]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected. In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak ([M+H]+) at an m/z of 143.1 has been observed.[8] Under electron ionization (EI), fragmentation would likely involve the loss of the chlorine atom and cleavage of the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the proton on the pyrimidine ring and a singlet for the six protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the molecule: the two methyl carbons, the carbon atom of the C-H bond on the ring, and the three quaternary carbons of the pyrimidine ring.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Methyl Acetoacetate and Acetamidine Hydrochloride

This method involves the condensation of methyl acetoacetate and acetamidine hydrochloride followed by chlorination.

Experimental Workflow for Synthesis Method 1

Caption: Workflow for the synthesis of the precursor to this compound.

-

Procedure:

-

In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide. This will cause an exothermic reaction.[10]

-

Mechanically stir the mixture for approximately 1 hour.[10]

-

Add 266 grams of acetamidine hydrochloride to the flask.[10]

-

Heat the mixture to reflux and continue stirring overnight.[10]

-

After the reaction is complete, cool the mixture to room temperature and filter.[10]

-

The filtrate is then spin-dried to yield a yellow, cotton-shaped solid, which is the intermediate 4-hydroxy-2,6-dimethylpyrimidine.[10] This intermediate requires a subsequent chlorination step to yield the final product.

-

Method 2: Chlorination of 2,4-dimethyl-6-hydroxypyrimidine

This procedure details the chlorination of the pyrimidine precursor using phosphorus oxychloride (POCl₃).

Experimental Workflow for Synthesis Method 2

Caption: Workflow for the chlorination of 2,4-dimethyl-6-hydroxypyrimidine.

-

Procedure:

-

To a solution of 2,4-dimethyl-6-hydroxypyrimidine (1.0 mmol) in toluene (15 mL), add phosphorus trichloride (POCl₃, 0.460 g, 3.0 mmol).[8]

-

Stir the mixture for 3 hours under reflux conditions.[8]

-

Upon completion of the reaction, remove the excess phosphorus trichloride by distillation under reduced pressure.[8]

-

Quench the reaction by adding ice water (10 mL).[8]

-

Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[8]

-

Extract the product with methyl tert-butyl ether (MTBE).[8]

-

Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent, affording the target product, this compound.[8] A yield of 82% has been reported for this method.[8]

-

Logical Relationships in Reactivity

The primary reactivity of this compound involves nucleophilic substitution at the C4 position.

Diagram of Nucleophilic Substitution

References

- 1. This compound | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4472-45-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | 4472-45-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

The Pivotal Role of 4-Chloro-2,6-dimethylpyrimidine in the Synthesis of Sulfamethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2,6-dimethylpyrimidine stands as a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its inherent reactivity, primarily centered around the chlorine substituent, allows for its strategic incorporation into larger, more complex molecules with therapeutic value. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of the widely used sulfonamide antibiotic, Sulfamethazine (also known as Sulfadimidine). We will delve into the synthetic pathways, detailed experimental protocols, and the biological mechanism of action of the resulting drug, presenting quantitative data and visual representations to facilitate a comprehensive understanding.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 39-40 °C |

| Boiling Point | 180 °C |

| CAS Number | 4472-45-1 |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its journey as a pharmaceutical intermediate. A common and effective method involves a two-step process starting from readily available precursors.

Step 1: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine

The initial step involves the condensation of methyl acetoacetate and acetamidine hydrochloride in the presence of a base.

Experimental Protocol:

-

In a 3L three-necked flask, 2 liters of methanol are combined with 211 grams of methyl acetoacetate and 138 grams of potassium hydroxide.

-

The mixture is stirred mechanically for approximately 1 hour, during which an exothermic reaction occurs.

-

Following this, 266 grams of acetamidine hydrochloride are added to the flask.

-

The reaction mixture is then refluxed and stirred overnight.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure (spin-dried) to yield a yellow, cotton-shaped solid of 4-hydroxy-2,6-dimethylpyrimidine.[1]

Step 2: Chlorination of 4-hydroxy-2,6-dimethylpyrimidine

The hydroxyl group of the intermediate is then replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

-

In a 2L three-necked flask equipped with mechanical stirring, 181 grams of 4-hydroxy-2,6-dimethylpyrimidine are placed.

-

500 milliliters of phosphorus oxychloride are added in small portions, which generates a significant amount of white mist.

-

Subsequently, 147 grams of triethylamine are added dropwise, leading to the formation of a large amount of white smoke.

-

The reaction mixture is then refluxed and stirred overnight.

-

Upon completion, the reaction solution is carefully and in batches poured into a 20L bucket containing 10 liters of an ice-water mixture with continuous stirring. This quenching step is highly exothermic and should be performed with caution.[1]

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Application in the Synthesis of Sulfamethazine

The primary medicinal application of this compound is as a key building block in the multi-step synthesis of Sulfamethazine, a sulfonamide antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

The overall synthetic route involves the conversion of this compound to 2-amino-4,6-dimethylpyrimidine, which is then condensed with N-acetylsulfanilyl chloride, followed by a final deacetylation step.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from this compound

This step involves the nucleophilic substitution of the chlorine atom with an amino group. While a direct, detailed protocol starting from this compound was not explicitly found in the provided search results, a general method for the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine and acetylacetone is available and widely used.

Alternative Synthesis of 2-Amino-4,6-dimethylpyrimidine:

Experimental Protocol:

-

In a round-bottom flask, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone are added to 250 parts of water.

-

The resulting slurry is heated to 95-100 °C for two hours, during which time large crystals will form.

-

The slurry is then cooled to room temperature and diluted with water to 488 parts.

-

It is further cooled to 10 °C, held for 1 hour, and then filtered.

-

The filter cake is washed with a 2.5% brine solution at 5-10 °C and then sucked dry to yield 2-amino-4,6-dimethylpyrimidine.

Step 2: Condensation with N-Acetylsulfanilyl Chloride and Subsequent Deacetylation

The synthesized 2-amino-4,6-dimethylpyrimidine is then reacted with N-acetylsulfanilyl chloride, followed by hydrolysis of the acetyl protecting group to yield Sulfamethazine.

Experimental Protocol:

-

2-amino-4,6-dimethylpyrimidine is suspended in dry pyridine or a mixture of acetone and pyridine.

-

N-acetylsulfanilyl chloride is added to the suspension, and the mixture is allowed to react.

-

The resulting 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine is then subjected to alkaline hydrolysis to remove the acetyl group.

-

The resulting salt is neutralized, typically with sulfur dioxide, to yield Sulfamethazine.[3]

Quantitative Data for Sulfamethazine Synthesis:

| Parameter | Value |

| Starting Materials | 2-Amino-4,6-dimethylpyrimidine, N-Acetylsulfanilyl Chloride |

| Solvent | Dry Pyridine or Acetone/Pyridine |

| Key Reaction Steps | Condensation, Alkaline Hydrolysis, Neutralization |

| Typical Yield | Data not available in the provided search results |

Mechanism of Action of Sulfamethazine: Inhibition of Folic Acid Synthesis

Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleotides and ultimately, DNA and RNA.

Signaling Pathway:

Caption: Inhibition of bacterial folic acid synthesis by Sulfamethazine.

By mimicking the structure of the natural substrate, p-aminobenzoic acid (PABA), Sulfamethazine binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate. This disruption of the folic acid pathway deprives the bacteria of essential precursors for DNA and RNA synthesis, leading to the cessation of growth and replication.

Experimental Workflow for Sulfamethazine Synthesis

The following diagram illustrates the logical flow of the synthesis of Sulfamethazine, highlighting the role of this compound as a key precursor.

Caption: Synthetic workflow for Sulfamethazine.

Conclusion

This compound serves as a versatile and indispensable intermediate in the synthesis of the antibacterial agent Sulfamethazine. Its preparation from basic starting materials and its subsequent conversion through a series of well-defined chemical transformations highlight its importance in medicinal chemistry. The ability of the final product, Sulfamethazine, to effectively inhibit bacterial growth by targeting the folic acid synthesis pathway underscores the significance of rational drug design and the crucial role of key chemical intermediates in the development of life-saving medicines. This guide provides a comprehensive overview for researchers and professionals in the field, offering detailed insights into the synthesis and application of this important pyrimidine derivative.

References

- 1. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. brainly.in [brainly.in]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2,6-dimethylpyrimidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,6-dimethylpyrimidine, a key building block in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.0-7.5 | Singlet | H-5 |

| ~2.5 | Singlet | C2-CH₃, C6-CH₃ | |

| ¹³C NMR | ~170 | Singlet | C4 |

| ~165 | Singlet | C2, C6 | |

| ~120 | Singlet | C5 | |

| ~24 | Singlet | C2-CH₃, C6-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (methyl groups) |

| ~1600-1550 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Medium | C-H bending (methyl groups) |

| ~800-700 | Strong | C-Cl stretching |

Note: The IR spectrum for this compound can be accessed through the PubChem database.[1]

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Assignment |

| ESI | 143.1 | [M+H]⁺ |

Note: The mass spectrum for this compound can be accessed through the PubChem database.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are general procedures for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2,4-dimethyl-6-hydroxypyrimidine. In a typical procedure, phosphorous oxychloride (POCl₃) is added to a solution of 2,4-dimethyl-6-hydroxypyrimidine in a suitable solvent like toluene. The mixture is then refluxed for several hours. After the reaction is complete, the excess POCl₃ is removed, and the reaction is quenched with ice water. The pH is adjusted to be alkaline, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on an NMR spectrometer. Standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The data is collected in the positive ion mode to observe the protonated molecule [M+H]⁺.[2] For GC-MS, the sample is introduced into a gas chromatograph for separation before being analyzed by the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

This guide provides foundational spectroscopic data and experimental methodologies for this compound. This information is intended to aid researchers in the efficient and accurate characterization of this important chemical intermediate and its derivatives in their scientific endeavors.

References

Initial Investigation of 4-Chloro-2,6-dimethylpyrimidine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized pyrimidine derivatives. Its reactivity is primarily characterized by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of these key reactive pathways, supported by detailed experimental protocols, quantitative data, and mechanistic insights. The significance of pyrimidine scaffolds in medicinal chemistry, particularly as kinase inhibitors, is also highlighted with a focus on the PI3K/Akt/mTOR signaling pathway.

Core Reactivity Principles

The pyrimidine ring is an electron-deficient heterocycle, and the presence of an electronegative chlorine atom at the C4 position further enhances the electrophilicity of this carbon, making it a prime site for nucleophilic attack. The two primary modes of reactivity for this compound are:

-

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a resonance-stabilized Meisenheimer intermediate. The subsequent departure of the chloride ion yields the substituted pyrimidine. Common nucleophiles include amines, thiols, and alkoxides.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, most notably the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds at the C4 position. This is achieved by reacting the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.

Quantitative Data Presentation

The following tables summarize representative yields for the key reactions of this compound and related compounds, providing a comparative overview of its reactivity with different nucleophiles and under various cross-coupling conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Ammonia | 4-Amino-2,6-dimethylpyrimidine | Aqueous Ammonia, 150 °C, sealed tube | ~60-70 | [1] |

| 2 | Aniline | 4-(Phenylamino)-2,6-dimethylpyrimidine | Neat, 150-160 °C | Good | [2] |

| 3 | Various Alkylamines | 4-(Alkylamino)-2,6-dimethylpyrimidines | Neat, varying temp. and time | 55-90 | [2] |

| 4 | Adamantylalkylamines | 4-(Adamantylalkylamino)-2,6-dimethylpyrimidines | Cs2CO3, DMF, 140 °C | 60-95 | [3] |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | 4-Phenyl-2,6-dimethylpyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 (for a related dichloropyrimidine) | [4] |

| 2 | Arylboronic acids | 4-Aryl-2,6-dimethylpyrimidines | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 (for tetrachloropyrimidine) | [5] |

| 3 | Heteroaryl boronic acids | 4-Heteroaryl-2,6-dimethylpyrimidines | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | Good to Excellent (for dichloropyrimidines) | [6] |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu; 1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is DMF, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If the solvent is dioxane or toluene, dilute the mixture with the same solvent and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of Experimental Workflow for Amination:

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl/Heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equivalents)

-

Degassed solvent system (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a short reaction time at a higher temperature may be employed.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of Experimental Workflow for Suzuki Coupling:

Biological Relevance: Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a prominent feature in a multitude of biologically active molecules, including numerous FDA-approved drugs.[7] A significant class of these are protein kinase inhibitors, which are crucial in cancer therapy. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10] Pyrimidine derivatives have been successfully developed as inhibitors of kinases within this pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrimidine Derivatives:

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations provide efficient routes to a diverse range of substituted pyrimidines, many of which are of significant interest to the pharmaceutical industry. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to exploit the synthetic potential of this important heterocyclic building block in the development of novel therapeutic agents.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. connectsci.au [connectsci.au]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactivity of 4-Chloro-2,6-dimethylpyrimidine: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Among the plethora of pyrimidine derivatives, 4-Chloro-2,6-dimethylpyrimidine stands out as a versatile and highly reactive intermediate. Its unique electronic properties, stemming from the electron-withdrawing pyrimidine ring and the activating chloro-substituent, make it a valuable building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth exploration of novel and established reactions of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to empower researchers in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most fundamental reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the C4-chloride. The electron-deficient nature of the pyrimidine ring facilitates the attack of a wide range of nucleophiles, proceeding through a resonance-stabilized Meisenheimer intermediate.[1] This class of reactions is pivotal for introducing diverse functionalities at the 4-position of the pyrimidine core.

General Mechanism of SNAr

The SNAr reaction of this compound is a two-step addition-elimination process.[1]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Amination Reactions

The introduction of amino groups is crucial for modulating the pharmacological properties of pyrimidine derivatives.

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), the desired primary or secondary amine (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 equiv.) are added. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopentylamine | - | - | - | - | - | [2] |

| 1,4-Dimethylpentylamine | - | - | - | - | - | [2] |

| Aniline Derivatives | HCl | Water | 80 | 6 | Varies | [3] |

Thiolation Reactions

The reaction with thiols provides access to 4-(alkyl/arylthio)-2,6-dimethylpyrimidines.

Experimental Protocol: General Procedure for Thiolation

A thiolate is prepared by dissolving the corresponding thiol (1.1 equiv.) in a solution of a base (e.g., NaH, K₂CO₃, 1.1 equiv.) in a suitable solvent (e.g., THF, DMF) at room temperature. To this solution, this compound (1.0 equiv.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 1 to 12 hours. The reaction is monitored by TLC or LC-MS. Upon completion, an aqueous work-up is performed by adding water and extracting the product with an organic solvent. The organic phase is then dried and concentrated, and the product is purified by chromatography.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl/Alkyl Thiols | NaH / K₂CO₃ | THF / DMF | 25 - 80 | 1 - 12 | Good |

Note: The table provides a general overview of conditions for thiolation of chloropyrimidines.

Alkoxylation Reactions

Alkoxy substituents can be introduced via reaction with alcohols in the presence of a strong base.

Experimental Protocol: General Procedure for Alkoxylation

An alkoxide is generated in situ by carefully adding a base (e.g., sodium metal, NaH, 1.1 equiv.) to the desired alcohol, which can also serve as the solvent, under an inert atmosphere. This compound (1.0 equiv.) is then added to the alkoxide solution. The reaction is stirred at a temperature ranging from room temperature to reflux for 1 to 24 hours. After completion, the reaction is quenched, and the product is extracted, dried, and purified.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol / Ethanol | Na / NaH | Corresponding Alcohol | RT - Reflux | 1 - 24 | Good |

Note: This represents a general procedure for the alkoxylation of chloropyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel under an inert atmosphere, this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.) are combined in a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).[4][5] The mixture is heated to a temperature typically between 80 and 110 °C for 2 to 24 hours.[4] Microwave irradiation can significantly reduce reaction times.[5] Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 65 | [5] |

| Heteroarylboronic acids | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 110 | 12 | Varies | [6] |

Note: The provided data is representative of Suzuki couplings with chloropyrimidines and serves as a starting point for optimization.

Buchwald-Hartwig Amination

For the synthesis of N-aryl- and N-heteroaryl-2,6-dimethylpyrimidin-4-amines, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr, especially for less nucleophilic amines.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amines | Pd₂(dba)₃ / Brettphos | NaOt-Bu | Toluene | 100 | 12-24 | Varies | [7] |

| Secondary Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | Varies | [8] |

Note: These conditions are general for Buchwald-Hartwig aminations of aryl chlorides and would need to be optimized for this compound.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynyl-2,6-dimethylpyrimidines.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a mixture of this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), the terminal alkyne (1.2-1.5 equiv.) and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at a temperature ranging from room temperature to 70 °C for 2-12 hours under an inert atmosphere.[9] Upon completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd/CuFe₂O₄ | - | K₂CO₃ | Ethanol | 70 | Varies | Moderate to Excellent | [9] |

| Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 70 | 2-12 | Varies | [10] |

Note: The reactivity of aryl chlorides in Sonogashira couplings is generally lower than bromides or iodides, and optimization of conditions is often necessary.

Other Novel Transformations

Beyond the canonical SNAr and cross-coupling reactions, this compound can participate in a range of other useful transformations.

Negishi Coupling

The Negishi coupling, which utilizes an organozinc reagent, is another effective method for C-C bond formation and is known for its high functional group tolerance.[11]

Experimental Protocol: General Procedure for Negishi Coupling

An organozinc reagent is prepared in situ or pre-formed. In a typical procedure, to a solution of this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like THF, the organozinc reagent (1.2-1.5 equiv.) is added under an inert atmosphere.[1] The reaction is stirred at room temperature or heated to reflux until completion. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.

Cyanation

The introduction of a nitrile group opens up a plethora of synthetic possibilities. While traditional methods often use toxic cyanide salts, modern palladium-catalyzed methods offer a safer alternative.

Experimental Protocol: General Procedure for Cyanation

A mixture of this compound (1.0 equiv.), a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂), a palladium catalyst (e.g., Pd(OAc)₂ or a ligand-free system), and a solvent (e.g., DMSO, DMF) is heated under an inert atmosphere.[12][13] The reaction temperature and time can vary significantly depending on the specific catalytic system. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.

Phosphonate Synthesis

The synthesis of pyrimidinylphosphonates can be achieved through reactions like the Arbuzov or Hirao reactions. A common approach involves the reaction of the chloropyrimidine with a trialkyl phosphite in the presence of a nickel or palladium catalyst.

Experimental Protocol: General Procedure for Phosphonate Synthesis

A mixture of this compound (1.0 equiv.), trialkyl phosphite (e.g., triethyl phosphite, 1.5-2.0 equiv.), and a catalyst (e.g., NiCl₂ or Pd(PPh₃)₄, 5-10 mol%) is heated, often under solvent-free conditions or in a high-boiling solvent, to 120-160 °C. The reaction progress is monitored, and upon completion, the excess phosphite is removed under vacuum, and the crude product is purified by distillation or chromatography.

Conclusion

This compound is a highly versatile and reactive building block with a rich and expanding chemistry. While nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions remain the workhorses for its functionalization, the exploration of other transformations such as Negishi coupling, cyanation, and phosphonate synthesis continues to unlock new avenues for the creation of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the synthetic potential of this important heterocyclic intermediate. Further investigation into the reactivity of this compound is certain to yield even more innovative and efficient synthetic methodologies.

References

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. ijnc.ir [ijnc.ir]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

A Theoretical Exploration of the Electronic Structure of 4-Chloro-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of pyrimidine derivatives, with a specific focus on illustrating the application of these methods to 4-Chloro-2,6-dimethylpyrimidine. While direct comprehensive theoretical studies on this compound are not extensively available in the reviewed literature, this guide synthesizes findings from closely related pyrimidine compounds to provide a robust framework for understanding its potential electronic characteristics. The methodologies and data presented are drawn from computational analyses of similar molecules, offering valuable insights for researchers in drug design and materials science.

Introduction to the Electronic Structure of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds with significant applications in medicinal chemistry, serving as core scaffolds in various therapeutic agents, including antivirals and anticancer drugs.[1][2] The biological activity of these molecules is intrinsically linked to their electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and their reactivity. Theoretical and computational chemistry provide powerful tools to elucidate these properties, offering insights that can guide the synthesis of novel compounds with enhanced efficacy and specificity.[3][4]

Computational Methodologies

The primary method for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[1][3] This approach offers a good balance between computational cost and accuracy.

Key Experimental/Computational Protocols

The typical computational protocol for analyzing the electronic structure of a pyrimidine derivative involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[1][2] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[2]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm the nature of the stationary point on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.[1]

-

Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[5][6]

-

A logical workflow for these computational studies can be visualized as follows:

Electronic Properties of Related Pyrimidine Derivatives

To illustrate the expected electronic properties of this compound, we present data from theoretical studies on structurally similar molecules.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's ability to donate or accept electrons, respectively. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[1] The table below summarizes the calculated HOMO and LUMO energies for a related pyrimidine derivative.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |

Table 1: Calculated HOMO, LUMO, and energy gap for a pyrimidine derivative. Data sourced from a study on N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine.[2]

A conceptual diagram illustrating the relationship between HOMO, LUMO, and chemical reactivity is shown below.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In pyrimidine derivatives, the nitrogen atoms are typically the most electronegative regions, indicated by red in an MEP map, making them susceptible to electrophilic attack. Conversely, regions around hydrogen atoms are generally more electropositive (blue), indicating sites for nucleophilic attack.[1]

Vibrational Spectra Analysis

Theoretical vibrational analysis can predict the IR and Raman spectra of a molecule. While experimental spectra for this compound are available in databases like PubChem, theoretical calculations can aid in the assignment of specific vibrational modes to the observed spectral bands.[7] Studies on similar molecules like 4,6-dichloro-5-methylpyrimidine have shown that DFT calculations can accurately reproduce experimental vibrational spectra.[1]

Conclusion

Theoretical studies on the electronic structure of this compound, guided by the established methodologies for related pyrimidine derivatives, can provide significant insights into its reactivity, stability, and potential biological activity. The computational approaches outlined in this guide, including DFT-based geometry optimization, vibrational analysis, and the calculation of electronic properties like HOMO-LUMO energies and MEP, offer a powerful framework for the rational design of novel pyrimidine-based compounds for various applications in the pharmaceutical and materials science industries. Further dedicated computational studies on the title compound are warranted to provide more specific and quantitative data.

References

- 1. nepjol.info [nepjol.info]

- 2. irjweb.com [irjweb.com]

- 3. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloro-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-2,6-dimethylpyrimidine (CAS No. 4472-45-1), a key intermediate in pharmaceutical and agrochemical synthesis. Due to a notable absence of comprehensive quantitative solubility data in published literature, this document focuses on summarizing the available qualitative information and presenting a detailed, standardized experimental protocol for its determination. This allows research and development professionals to establish precise solubility parameters tailored to their specific applications.

Understanding the Compound

This compound is a solid, heterocyclic compound with the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.58 g/mol .[1] Its structure, featuring a pyrimidine ring with a chloro-substituent and two methyl groups, dictates its polarity and, consequently, its interaction with various solvents. The chloro group, in particular, enhances its polarity, influencing its solubility profile.[2]

Solubility Profile: A Qualitative Overview

The closely related isomer, 2-chloro-4,6-dimethylpyrimidine, is reported to be soluble in organic solvents like ethanol and acetone, while being sparingly soluble in water.[2] Furthermore, synthesis procedures for this compound describe its extraction from reaction mixtures using solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate, which implies a significant degree of solubility in these media.

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Common Examples | Qualitative Solubility | Rationale / Source Inference |

| Polar Protic | Ethanol, Methanol | Expected to be Soluble | A related isomer shows good solubility in ethanol.[2] The compound's polarity suggests interaction with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, MTBE | Expected to be Soluble | Acetone is a good solvent for a related isomer.[2] Ethyl acetate and MTBE are used in its synthetic work-up. |

| Non-Polar | Toluene, Hexane | Expected to have Lower Solubility | Synthesis often occurs in toluene, but this does not guarantee high final product solubility. |

| Aqueous | Water | Expected to be Sparingly Soluble to Insoluble | The related isomer, 2-chloro-4,6-dimethylpyrimidine, is sparingly soluble in water.[2] |

Note: This table is based on inferences from related compounds and synthesis data. Experimental verification is required for precise applications.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following methodology, based on the static equilibrium method widely used for pyrimidine derivatives, provides a robust framework for determining the mole fraction solubility of this compound in various organic solvents at different temperatures.

Principle

An excess amount of the solid solute (this compound) is added to a known mass of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vials or equilibrium cells

-

Constant temperature water bath with magnetic stirring capability

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric setup (drying oven, desiccator).

Step-by-Step Procedure

-

Preparation: Accurately weigh a specific amount of the chosen solvent (e.g., 10 g) into a jacketed glass vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent to create a suspension. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in the constant temperature water bath set to the desired temperature (e.g., 298.15 K). Stir the suspension vigorously using a magnetic stirrer. Allow the system to equilibrate for a minimum of 24 hours to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the solid particles to settle for at least 2 hours while maintaining the constant temperature.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This prevents precipitation or crystallization due to temperature changes.

-

Analysis (HPLC Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known mass of the solution with a suitable mobile phase.

-

Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculate the mole fraction solubility based on the concentration and the molecular weights of the solute and solvent.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a suitable temperature to evaporate the solvent completely.

-

Once a constant mass is achieved, cool the vial in a desiccator and weigh it again.

-

The mass of the solid residue corresponds to the amount of dissolved this compound.

-

Calculate the solubility in terms of g/100g of solvent or mole fraction.

-

-

Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is critical for reproducibility. The following diagram illustrates the key steps of the static equilibrium method.

Caption: Workflow for determining the solubility of this compound.